molecular formula C11H9IO4 B303286 7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one CAS No. 83805-64-5

7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B303286
CAS No.: 83805-64-5
M. Wt: 332.09 g/mol
InChI Key: OJPAOZGLBALOMW-UHFFFAOYSA-N
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Description

7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its chromenone core structure, which is substituted with hydroxy, iodo, methoxy, and methyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable chromenone derivative.

    Iodination: Introduction of the iodine atom at the 8th position using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Methoxylation: Methoxylation at the 5th position using a methoxylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.

    Hydroxylation: Hydroxylation at the 7th position using a hydroxylating agent such as hydrogen peroxide (H2O2) or a suitable oxidizing agent.

    Methylation: Methylation at the 2nd position using a methylating agent like methyl iodide (MeI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-iodo-5-methoxy-2-methylchromen-4-one.

    Reduction: Formation of 7-hydroxy-5-methoxy-2-methylchromen-4-one.

    Substitution: Formation of 7-hydroxy-8-azido-5-methoxy-2-methylchromen-4-one or 7-hydroxy-8-cyano-5-methoxy-2-methylchromen-4-one.

Scientific Research Applications

7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodo group can enhance the compound’s reactivity and binding affinity. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methoxy-2-methylchromen-4-one: Lacks the iodo group, resulting in different chemical reactivity and biological activity.

    7-Hydroxy-8-bromo-5-methoxy-2-methylchromen-4-one: Contains a bromine atom instead of iodine, leading to variations in reactivity and binding properties.

    7-Hydroxy-8-iodo-2-methylchromen-4-one: Lacks the methoxy group, affecting its chemical and biological properties.

Uniqueness

7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one is unique due to the presence of the iodo group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of hydroxy, methoxy, and iodo groups in the chromenone core structure makes it a valuable compound for various scientific research applications.

Properties

CAS No.

83805-64-5

Molecular Formula

C11H9IO4

Molecular Weight

332.09 g/mol

IUPAC Name

7-hydroxy-8-iodo-5-methoxy-2-methylchromen-4-one

InChI

InChI=1S/C11H9IO4/c1-5-3-6(13)9-8(15-2)4-7(14)10(12)11(9)16-5/h3-4,14H,1-2H3

InChI Key

OJPAOZGLBALOMW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C=C(C(=C2O1)I)O)OC

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C(=C2O1)I)O)OC

Origin of Product

United States

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